5-(Pyridin-3-yl)piperazin-2-one
Description
Significance of Piperazine (B1678402) and Pyridine (B92270) Scaffolds in Medicinal Chemistry and Related Fields
The piperazine moiety, a six-membered ring with two nitrogen atoms at opposite positions, is a ubiquitous structural motif in drug discovery. nih.govijrrjournal.com Its prevalence stems from its unique physicochemical properties. The two nitrogen atoms allow for modifications that can significantly influence a molecule's solubility, basicity, and ability to interact with biological targets. researchgate.net This flexibility has made piperazine a "privileged scaffold," a molecular framework that is frequently found in active compounds. researchgate.netnih.gov Consequently, piperazine derivatives have been successfully developed for a multitude of therapeutic applications, including as antipsychotics, antidepressants, anxiolytics, anticancer agents, and antivirals. nih.govresearchgate.netresearchgate.net
Similarly, the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in medicinal chemistry. nih.govnih.gov It is an isostere of benzene (B151609) and is found in numerous natural products, including alkaloids and vitamins. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions, which is crucial for binding to biological receptors. nih.gov Pyridine and its derivatives are key components in drugs used to treat a wide range of conditions such as microbial and viral infections, cancer, hypertension, and inflammation. nih.gov
Table 1: Therapeutic Applications of Piperazine and Pyridine Derivatives
| Scaffold | Therapeutic Applications |
| Piperazine | Antipsychotic, Antidepressant, Anxiolytic, Anticancer, Antiviral, Antihistamine, Antianginal, Cardioprotective, Anti-inflammatory. nih.govresearchgate.netwisdomlib.org |
| Pyridine | Antimicrobial, Antiviral, Anticancer, Antioxidant, Antihypertensive, Antidiabetic, Antimalarial, Anti-inflammatory. nih.gov |
Overview of Piperazinone Derivatives as Pharmacologically Relevant Structures
Piperazinone, or piperazin-2-one (B30754), represents a class of compounds that incorporates a ketone group into the piperazine ring. This structural modification introduces an additional point for molecular interactions and can significantly impact the compound's biological activity. Piperazinone derivatives are considered privileged structures in medicinal chemistry, often acting as peptidomimetics due to the specific arrangement of their heteroatoms. thieme-connect.com
The piperazinone core is a key structural element in various natural products and synthetic compounds with demonstrated pharmacological relevance. thieme-connect.com Research into piperazinone derivatives has yielded compounds with a range of biological activities, highlighting their potential in the development of new therapeutic agents.
Historical Context and Evolution of Pyridyl-Piperazine Derivatives in Research
The journey of piperazine in medicinal chemistry began in the 1950s with its identification as an effective anthelmintic agent. researchgate.net Following this discovery, medicinal chemists began to explore the vast chemical space offered by the piperazine scaffold, leading to the development of numerous derivatives with diverse pharmacological profiles. ijrrjournal.com
The synthesis of pyridyl-piperazine derivatives, which combine the structural features of both pyridine and piperazine, has been a significant area of research. The initial exploration of these hybrids was driven by the desire to create novel compounds with enhanced biological activity and improved pharmacokinetic properties. Over the years, research has demonstrated that even minor modifications to the pyridyl-piperazine core can lead to substantial changes in their therapeutic potential. ijrrjournal.com This has led to the investigation of these derivatives for a wide range of applications, including their use as anticancer agents and their interaction with various neurotransmitter receptors in the central nervous system. ijrrjournal.comchemicalbook.com The evolution of synthetic methodologies has further facilitated the creation of diverse libraries of pyridyl-piperazine compounds for biological screening. acs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-pyridin-3-ylpiperazin-2-one |
InChI |
InChI=1S/C9H11N3O/c13-9-6-11-8(5-12-9)7-2-1-3-10-4-7/h1-4,8,11H,5-6H2,(H,12,13) |
InChI Key |
CPAYFJWFVVPANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC(=O)N1)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Pyridin 3 Yl Piperazin 2 One and Its Analogs
General Synthetic Routes to Piperazin-2-one (B30754) Core Structures
The construction of the piperazin-2-one scaffold is a foundational step in the synthesis of 5-(pyridin-3-yl)piperazin-2-one and its analogs. Various methodologies have been developed to efficiently assemble this six-membered heterocyclic ring.
A common approach involves the reaction of ethylenediamine (B42938) with chloro- or bromoacetate (B1195939) derivatives. google.com This two-step process begins with a nucleophilic substitution, where one of the amino groups of ethylenediamine attacks the electrophilic carbon of the haloacetate. This is followed by an intramolecular cyclization to form the piperazin-2-one ring. google.com However, controlling the reactivity of the two amino groups in ethylenediamine can be challenging, often leading to side reactions and difficulties in product separation. google.com
More sophisticated methods have been developed to address these challenges. For instance, a cascade, metal-promoted transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide can afford piperazinones in good yields. thieme-connect.com This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it suitable for combinatorial synthesis. thieme-connect.com Another efficient route involves the cyclization of α,β-unsaturated esters with 1,2-diamines through an intermolecular aza-Michael reaction followed by an intramolecular SN2 ring closure. nih.gov
Bioisosteric Replacement Strategies in Piperazinone Synthesis
Bioisosteric replacement is a powerful strategy in drug design, where a functional group is replaced by another with similar physical or chemical properties to enhance the biological activity or pharmacokinetic profile of a compound. In the context of piperazinone synthesis, this can involve modifying the core structure to create analogs with improved properties. enamine.nettcichemicals.com
The piperazine (B1678402) moiety itself is a common feature in over 100 FDA-approved drugs, often used to alter pharmacokinetic properties. enamine.net Various analogs have been designed and synthesized to serve as bioisosteres for the traditional piperazine ring. enamine.netcambridgemedchemconsulting.com These can include spirodiamines, bridged diamine ring systems, and other diazaspiroalkanes. enamine.netnih.gov For example, replacing a piperazine ring with a spirodiamine analogue has been shown to beneficially affect activity and reduce cytotoxicity in some parent compounds. enamine.net The goal of these replacements is often to fine-tune the pKa of the nitrogen atoms and subtly alter the directionality of the vectors from these nitrogens. cambridgemedchemconsulting.com
| Bioisostere Type | Rationale for Replacement | Reference |
| Spirodiamines | Improve activity and reduce cytotoxicity. | enamine.net |
| Bridged Diamines | Modify biological affinity and selectivity. | nih.gov |
| Diazaspiroalkanes | Retain high affinity for target proteins. | nih.gov |
| Azetidine-based | Serve as a replacement for piperazine with different key dimensions. | blumberginstitute.org |
Rearrangement of Functional Groups in Piperazinone Scaffold Construction
Rearrangement reactions represent a significant tool in the synthesis of piperazine and its derivatives, including the piperazin-2-one scaffold. tandfonline.com These reactions can efficiently construct the heterocyclic ring by reorganizing the molecular structure of a precursor.
Several named rearrangement reactions have been successfully employed in the synthesis of piperazine analogs. These include the Diaza-Cope, Mumm, Ugi-Smiles, [2+3] Stevens, Aza-Wittig, Curtius, and Schmidt rearrangements. tandfonline.com These methods offer diverse pathways to the piperazine core, often with advantages in terms of feasibility, reaction conditions, and economy. tandfonline.com For example, the mechanochemical Beckmann rearrangement has been highlighted as an eco-efficient strategy for forming the amide bond present in the piperazinone ring. tandfonline.com
Introduction of Pyridine (B92270) Moiety onto Piperazine Ring Systems
A critical step in the synthesis of this compound is the attachment of the pyridine ring to the piperazine or piperazinone core. Several chemical strategies are available to forge this crucial carbon-nitrogen bond.
Nucleophilic Aromatic Substitution (SNAr) Approaches for Pyridyl-Piperazine Linkages
Nucleophilic aromatic substitution (SNAr) is a primary method for forming pyridyl-piperazine linkages. This reaction involves the attack of a nucleophile, in this case, the nitrogen atom of a piperazine derivative, on an electron-deficient pyridine ring that bears a suitable leaving group (e.g., a halogen). nih.govnih.gov
The regioselectivity of the SNAr reaction on the pyridine ring is highly predictable. Attack by the nucleophile preferentially occurs at the 2- and 4-positions (ortho and para to the ring nitrogen). stackexchange.com This is because the anionic intermediate formed during the reaction is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. stackexchange.com The presence of electron-withdrawing groups on the pyridine ring, such as a nitro group, further activates the ring towards nucleophilic attack, making the substitution more facile. nih.gov For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine proceeds readily due to the strong electrophilic nature of the C-2 position. nih.gov Similarly, pentafluoropyridine (B1199360) reacts with piperazine, with substitution occurring at the 4-position. researchgate.net
Alkylation and Reductive Amination Strategies for Piperazine N-Alkylation
Alkylation and reductive amination are versatile methods for forming N-C bonds and are frequently used to introduce substituents onto the piperazine ring. nih.gov
Alkylation involves the reaction of a piperazine derivative with an alkyl halide or sulfonate. nih.gov To achieve mono-alkylation and avoid the formation of di-alkylated products, it is often necessary to use a protecting group, such as a Boc (tert-butyloxycarbonyl) group, on one of the piperazine nitrogens. researchgate.net This allows for selective alkylation of the unprotected nitrogen, followed by deprotection to yield the mono-substituted product. researchgate.net
Reductive amination provides an alternative to direct alkylation and can prevent the formation of quaternary ammonium (B1175870) salts. researchgate.netresearchgate.net This one-pot reaction involves the condensation of a piperazine derivative with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃(CN)) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netnih.gov This method is widely applicable for the N-alkylation of both primary and secondary amines. researchgate.netacs.org
| Method | Key Features | Common Reagents | References |
| Alkylation | Direct formation of N-C bond; requires control of selectivity. | Alkyl halides, alkyl sulfonates, Boc-protection. | nih.govresearchgate.net |
| Reductive Amination | One-pot procedure; avoids over-alkylation. | Aldehydes/ketones, NaBH₃(CN), NaBH(OAc)₃. | researchgate.netresearchgate.netnih.gov |
Stereoselective Synthesis of this compound Enantiomers
The synthesis of specific enantiomers of this compound is crucial for pharmacological studies, as different stereoisomers can exhibit distinct biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in excess over others. iupac.org
Achieving stereoselectivity in the synthesis of substituted piperazines often involves the use of chiral starting materials or chiral catalysts. For instance, optically pure amino acids can be converted into chiral 1,2-diamines, which can then be used to construct enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov Another approach involves the asymmetric lithiation of N-Boc-protected piperazines using a chiral ligand like (-)-sparteine, followed by reaction with an electrophile. mdpi.com
For constructing stereochemically defined piperidine (B6355638) rings, which are structurally related to piperazinones, radical cyclization of α,β-unsaturated esters has been shown to be effective, yielding only two of the four possible diastereoisomers. nih.gov Similarly, stereoselective addition of Gilman or Grignard reagents to dihydropyranones has been used to create key intermediates for the synthesis of stereochemically defined tetrahydropyran-4-ones. nih.gov While direct methods for the stereoselective synthesis of this compound are not extensively detailed in the provided search results, the principles from these related heterocyclic systems can be applied. The use of chiral auxiliaries, chiral phase-transfer catalysts, or enzymatic resolutions would be logical extensions to achieve the desired enantiopure product. nih.gov
Derivatization Strategies for Structural Modification and Functionalization
N-Substitution on the Piperazinone Ringnih.govmdpi.com
The piperazine heterocycle is a common feature in many approved drugs, though its structural diversity is often limited to substitutions on the two ring nitrogen atoms. nih.gov Expanding this diversity through targeted N-substitution is a primary strategy for modifying the properties of this compound analogs. Common methods to introduce N-alkyl groups include nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxyamides. mdpi.com
Research into related piperazine-containing scaffolds has shown that investigating N-substitutions with varied electronic properties can tune the basicity of the piperazine nitrogen. acs.org For instance, N-methylation was found to be a tolerated modification that did not significantly impact the potency of certain pan-KRAS inhibitors. acs.org In other studies, the introduction of a substituted piperazino group as a tertiary pharmacophore has been explored to improve pharmacokinetic parameters like water solubility and metabolic stability. scispace.com The nature of the N4-substituent on the piperazine ring can dramatically affect inhibitory activity. scispace.com For example, N4-acetyl or sulfonyl substituted piperazines were found to be optimal for achieving high potency in certain soluble epoxide hydrolase inhibitors. scispace.com
Table 1: Examples of N-Substitution on the Piperazine Ring
| Substitution Method | Reagents/Conditions | Substituent Introduced | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide | Alkyl groups | mdpi.com |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Alkyl groups | mdpi.comacs.org |
| Amide Coupling | Carboxylic acid, HATU, DIPEA | Acyl groups | semanticscholar.org |
| Sulfonylation | Sulfonyl chloride | Sulfonyl groups | scispace.com |
Functionalization of the Pyridine Moietyacs.org
The pyridine ring offers multiple sites for functionalization to modulate the electronic and steric properties of the parent compound. One-pot, multi-component tandem reactions have been developed for the synthesis of highly functionalized pyridines, showcasing the versatility of this moiety. mdpi.com For instance, a reaction involving aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides can yield 2-aminopyridine-3,5-dicarbonitriles, demonstrating that complex substitutions can be achieved. mdpi.com
While direct C-H functionalization of the pyridine ring in this compound is a modern approach, classical methods also apply. encyclopedia.pubmdpi.com These modifications can introduce a range of substituents, including amino, alkyl, and other heterocyclic groups, to fine-tune the molecule's biological activity and pharmacokinetic profile. researchgate.netcymitquimica.com
Table 2: Potential Functionalization Reactions for the Pyridine Moiety
| Reaction Type | Reagents | Potential Functional Group | Reference |
|---|---|---|---|
| Multi-component Tandem Reaction | Aldehydes, malononitrile, cyanoacetamides | Amino, cyano | mdpi.com |
| Nucleophilic Aromatic Substitution (SNAr) | Halo-pyridines, nucleophiles (e.g., piperazine) | Piperazinyl | mdpi.com |
| Photoredox C-H Arylation | 1,4-dicyanobenzenes, photocatalyst | Aryl groups | encyclopedia.pubmdpi.com |
Linker Chemistry for Conjugate Formationacs.org
Connecting this compound or its analogs to larger molecules, such as proteins or antibodies, requires specific linker chemistry. This is particularly relevant in the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). semanticscholar.orgnih.gov The linker's role is not merely to connect two parts; it can influence solubility, stability, and the release mechanism of the active compound. semanticscholar.orgnih.gov
Common strategies involve bifunctional linkers that react with a functional group on the piperazine moiety and another on the target biomolecule. For piperazine-based compounds, maleimide- and fluorobenzene-based linkers are used for selective conjugation to cysteine residues on proteins. acs.org For example, polyamine-thiol-reactive linkers can be synthesized by coupling primary amines with an N-hydroxysuccinimidyl ester-activated linker. acs.org
In the context of ADCs, a widely used linker-drug combination is mc-vc-PABC-MMAE, which includes a maleimidocaproyl (mc) spacer, a protease-cleavable valine-citrulline (vc) dipeptide, a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, and the cytotoxic agent monomethyl auristatin E (MMAE). nih.gov The insertion of a piperazine moiety into a PROTAC linker has been shown to improve rigidity and can increase solubility upon protonation at physiological pH. semanticscholar.org
Table 3: Linker Types for Conjugate Formation
| Linker Type | Conjugation Chemistry | Key Features | Application Example | Reference |
|---|---|---|---|---|
| Maleimide-based | Thiol-maleimide Michael addition | Reacts with cysteine residues | Protein conjugation | acs.orgnih.gov |
| Pentafluorobenzene-based | Thiol-fluoroarene substitution | Alternative to maleimides, good aqueous solubility | Protein conjugation | acs.org |
| mc-vc-PABC | Cysteine conjugation, protease cleavage | Cleavable linker for targeted drug release | Antibody-Drug Conjugates (ADCs) | nih.gov |
| Alkyl-piperazine-alkyl | Amide coupling | Improves rigidity and solubility in PROTACs | PROTACs | semanticscholar.org |
Optimization of Reaction Conditions and Yieldsnih.govresearchgate.net
The efficiency of synthesizing this compound and its derivatives is highly dependent on the optimization of reaction conditions. This involves a systematic variation of catalysts, reagents, solvents, temperature, and reaction time to maximize product yield and purity while minimizing side reactions.
For instance, in coupling reactions to form amide bonds, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often used in combination with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in a dry aprotic solvent like DMF (Dimethylformamide). acs.orgsemanticscholar.org A typical procedure might involve stirring the acid with HATU and DIPEA for a short period before adding the amine component, followed by heating to drive the reaction to completion. acs.org
In cascade reactions for the one-pot synthesis of piperazinones, the choice of catalyst and additives is critical. Studies have shown that using a palladium catalyst like Pd(dba)₂ in combination with a phosphine (B1218219) ligand can be effective. thieme-connect.com The addition of a silver salt, such as AgNO₃, has been observed to improve yields in certain palladium-catalyzed processes. thieme-connect.com Purification is commonly achieved using techniques like flash chromatography. acs.org
Table 4: Optimization of Reaction Parameters
| Reaction Step | Parameter Optimized | Example Condition | Outcome | Reference |
|---|---|---|---|---|
| Amide Coupling | Coupling Reagent/Base | HATU / DIPEA | Efficient amide bond formation | acs.org |
| Solvent/Temperature | Dry DMF, 25-30 °C then 80 °C | High yield | acs.org | |
| Cascade Cyclization | Catalyst System | Pd(dba)₂ / PPh₃ | Good yields for piperizinone formation | thieme-connect.com |
| Additive | 0.5 equiv. AgNO₃ | Improved yield | thieme-connect.com | |
| Purification | Method | Flash Chromatography (EtOAc/petrol ether) | Isolation of pure product | acs.org |
These optimization efforts are crucial for developing scalable and cost-effective synthetic routes suitable for producing these compounds for further research and development.
Spectroscopic and Advanced Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 5-(Pyridin-3-yl)piperazin-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within the molecule.
Table 1: Representative ¹H NMR Spectral Data for Piperazine-Containing Compounds
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | DMSO-d₆ | 2.95-2.97 | m | 2CH₂ piperazine (B1678402) |
| 3.15-3.17 | m | 2CH₂ piperazine | ||
| 2-Chloro-5,8-dihydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)naphthalene-1,4-dione | CDCl₃ | 3.67 | s | 4H, –NCH₂ |
| 2-Chloro-3-(4-(3,4-dichlorophenyl)piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione | CDCl₃ | 3.28 | t | 2H, N–CH₂ |
| 3.71 | t | 2H, N–CH₂ | ||
| 1.48 | 4H, N–CH₂ |
m: multiplet, s: singlet, t: triplet
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For instance, in the ¹³C NMR spectrum of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the aliphatic carbons of the piperazine ring are observed at 48.46 and 50.14 ppm. mdpi.com In another related structure, the carbon signals for the -NCH₂ groups of a thiomorpholine-substituted compound were found at 52.45 ppm. acs.org These values are characteristic of carbon atoms in a piperazine or similar heterocyclic ring system.
Table 2: Representative ¹³C NMR Spectral Data for Piperazine-Containing Compounds
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | DMSO-d₆ | 48.46 | Aliphatic C |
| 50.14 | Aliphatic C | ||
| 55.81 | Aliphatic C | ||
| 69.21 | Aliphatic C | ||
| Thiomorpholine-substituted 1,4-naphthoquinone (B94277) derivative | Not specified | 52.45 | –NCH₂ |
While specific 2D NMR data for this compound is not detailed in the provided results, these techniques are crucial for unambiguous signal assignment. Techniques like Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. This comprehensive analysis confirms the connectivity and final structure of the molecule. For example, in the structural elucidation of related complex molecules, 2D NMR techniques like HSQC were used to assign propylene (B89431) peaks. rsc.org
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting NMR chemical shifts. rsc.org These theoretical predictions serve as a valuable complement to experimental data, aiding in the assignment of complex spectra. nih.gov Studies have shown that the accuracy of predicted ¹H NMR chemical shifts can be more dependent on the computational geometry used than ¹³C NMR shifts. nih.gov Different DFT functionals and basis sets can be employed to achieve results that closely match experimental values. nih.gov For example, the B97D and TPSSTPSS functionals have been found to be highly accurate in some cases. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural fragments of a compound.
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is used to determine the purity of a sample and to obtain its mass-to-charge ratio (m/z). For this compound, the predicted monoisotopic mass is 177.09021 Da. uni.lu In a typical LC-MS analysis, the compound would be ionized, commonly forming a protonated molecule [M+H]⁺, which for this compound would have a predicted m/z of 178.09749. uni.lu The fragmentation pattern observed in the mass spectrum provides further structural information. For instance, in the analysis of a related N-phenylpiperazine derivative, LC-QTOF/MS was used to study its pharmacokinetic properties and identify its metabolites. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition of the molecule. acs.org
Table 3: Predicted Collision Cross Section (CCS) for Adducts of 1-(pyridin-3-yl)piperazin-2-one
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 178.09749 | 139.0 |
| [M+Na]⁺ | 200.07943 | 145.5 |
| [M-H]⁻ | 176.08293 | 139.6 |
| [M+NH₄]⁺ | 195.12403 | 153.8 |
| [M+K]⁺ | 216.05337 | 141.8 |
| [M+H-H₂O]⁺ | 160.08747 | 130.0 |
| [M+HCOO]⁻ | 222.08841 | 155.6 |
| [M+CH₃COO]⁻ | 236.10406 | 150.0 |
| [M+Na-2H]⁻ | 198.06488 | 145.5 |
| [M]⁺ | 177.08966 | 132.8 |
| [M]⁻ | 177.09076 | 132.8 |
Source: PubChemLite, CCSbase prediction uni.lu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination of this compound, allowing for the confirmation of its elemental composition. This technique provides mass accuracy of ≤5 ppm, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. acs.org
In a typical HRMS analysis, the sample is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. For this compound (C9H11N3O), the predicted monoisotopic mass is 177.09021 Da. uni.lu HRMS instruments, such as the LTQ Orbitrap XL, can confirm this mass with a high degree of confidence. acs.org The data obtained from HRMS is fundamental for the structural elucidation and confirmation of newly synthesized batches of the compound.
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 178.09749 | 139.0 |
| [M+Na]+ | 200.07943 | 145.5 |
| [M-H]- | 176.08293 | 139.6 |
| [M+NH4]+ | 195.12403 | 153.8 |
| [M+K]+ | 216.05337 | 141.8 |
| [M+H-H2O]+ | 160.08747 | 130.0 |
| [M+HCOO]- | 222.08841 | 155.6 |
| [M+CH3COO]- | 236.10406 | 150.0 |
Data sourced from PubChemLite. uni.lu
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) Mass Spectrometry is a soft ionization technique that is particularly well-suited for the analysis of polar molecules like this compound. It allows for the ionization of the analyte directly from a solution, typically resulting in the formation of protonated molecules [M+H]+ or other adducts. nih.govresearchgate.net
In the context of pyridine-piperazine containing compounds, ESI-MS has been used to study their complexation with transition metals. nih.gov These studies show the formation of singly charged complexes. nih.gov For this compound itself, ESI-MS would be expected to produce a prominent ion at an m/z corresponding to its protonated form. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, following ESI, can provide valuable structural information. For instance, the fragmentation of related pyridine-piperazine structures has been shown to be dependent on the metal ion in complexes, often involving the loss of counterions and protons. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of different bonds within the molecule can be determined.
The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
N-H stretch: The piperazinone ring contains a secondary amine, which would typically exhibit a stretching vibration in the region of 3300-3500 cm⁻¹.
C=O stretch: The amide carbonyl group in the piperazin-2-one (B30754) ring will show a strong absorption band, typically in the range of 1630-1680 cm⁻¹.
C-N stretch: The stretching vibrations of the C-N bonds in the piperazine and pyridine (B92270) rings would appear in the fingerprint region, generally between 1000-1350 cm⁻¹.
Aromatic C=C and C=N stretches: The pyridine ring will display characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
Aromatic C-H stretch: The C-H bonds of the pyridine ring will show stretching vibrations above 3000 cm⁻¹.
For comparison, the FTIR spectra of related compounds like piperazine show characteristic N-H stretching bands. researchgate.netchemicalbook.com Similarly, pyridine and its derivatives exhibit distinct bands for C=N and aromatic C-H vibrations. nist.govresearchgate.net
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from starting materials, byproducts, and degradation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical compounds. For piperazine-containing molecules, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.gov A typical HPLC system for analyzing compounds like this compound would utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). nih.gov
UV detection is often used, with the wavelength set to an absorbance maximum of the analyte to ensure high sensitivity. nih.gov The method would be validated for parameters such as linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. nih.govjocpr.com
Table 2: Exemplary HPLC Method Parameters for a Related Piperazine Derivative
| Parameter | Condition |
|---|---|
| Column | Octadecyl (C18), 5 µm |
| Mobile Phase | Acetonitrile : Phosphate buffer (pH 2) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 239 nm |
| Temperature | 35°C |
| Injection Volume | 10 µL |
Based on a method for a related piperazine compound. nih.govjocpr.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions and for preliminary purity checks of this compound. It can also be used for the separation of decomposition products. nih.gov
For the analysis, a solution of the compound is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel 60 F254. nih.gov The plate is then developed in a suitable mobile phase, which for a polar compound like this might consist of a mixture like butanol-acetic acid-water. nih.gov The separated spots are visualized under UV light or by using a staining reagent. The retention factor (Rf) value of the compound can be calculated and compared to a reference standard. TLC is also a valuable tool in the purification of radiolabeled compounds. nih.gov
Derivatization-Enhanced HPLC-UV/FLD/MS Analysis
For the analysis of piperazine and its derivatives that lack a strong chromophore or fluorophore, derivatization techniques can be employed to enhance their detection by HPLC with UV, fluorescence (FLD), or mass spectrometry (MS) detectors. jocpr.com
A common derivatizing agent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with the secondary amine of the piperazine moiety to form a stable, UV-active derivative. jocpr.com This allows for the detection of trace amounts of piperazine-containing compounds. jocpr.com Another derivatizing agent, dansyl chloride, can also be used, followed by analysis in a normal phase HPLC system. researchgate.net This approach significantly improves the sensitivity and selectivity of the analytical method, making it suitable for the determination of impurities or for the analysis of the compound in complex matrices.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related piperazine-containing heterocyclic compounds allows for a detailed theoretical discussion of its likely solid-state conformation, intermolecular interactions, and packing motifs.
The piperazin-2-one ring, a six-membered heterocycle, is expected to adopt a non-planar conformation to minimize steric strain. In analogous structures, the piperazine ring typically exhibits a chair conformation researchgate.net. This is characterized by specific puckering parameters that define the extent of deviation from planarity.
The orientation of the pyridin-3-yl substituent relative to the piperazin-2-one ring is a critical conformational feature. This is defined by the dihedral angle between the plane of the pyridine ring and the mean plane of the piperazine ring. In similar bicyclic systems containing a piperazine and an aromatic ring, this dihedral angle can vary. For instance, in 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine, the dihedral angle between the pyridazine (B1198779) and pyridine rings is 13.91(7)° researchgate.net. For this compound, a similar arrangement, with a distinct twist between the two ring systems, is anticipated.
Table 1: Expected Conformational Parameters for this compound based on Analogous Structures
| Parameter | Expected Conformation/Value |
| Piperazin-2-one Ring Conformation | Chair |
| Pyridin-3-yl Substituent Position | Likely pseudo-equatorial |
| Dihedral Angle (Pyridine-Piperazine) | Expected to be non-zero, indicating a twisted conformation |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds.
The solid-state packing of this compound would be significantly influenced by a network of intermolecular interactions. The molecule possesses several hydrogen bond donors and acceptors. The secondary amine (N-H) in the piperazin-2-one ring and the carbonyl group (C=O) are potent sites for hydrogen bonding. Additionally, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.
For this compound, a Hirshfeld surface analysis would be expected to reveal the dominance of H···H, O···H/H···O, and N···H/H···N contacts. The dnorm map, a key feature of this analysis, would highlight the regions of significant intermolecular contact, with red spots indicating close contacts (shorter than the van der Waals radii) and blue regions representing areas with fewer interactions. The fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of the percentage contribution of each type of intermolecular contact.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula to confirm its elemental composition and purity.
The molecular formula for this compound is C₉H₁₁N₃O uni.lunih.gov. Based on this formula, the theoretical elemental composition can be calculated.
Table 2: Theoretical Elemental Analysis Data for this compound (C₉H₁₁N₃O)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 61.01 |
| Hydrogen | H | 1.01 | 11 | 11.11 | 6.27 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 23.73 |
| Oxygen | O | 16.00 | 1 | 16.00 | 9.03 |
| Total | 177.23 | 100.00 |
Experimental determination of the elemental composition of a synthesized sample of this compound would be expected to yield values in close agreement with these theoretical percentages, thereby confirming the empirical formula of the compound.
Computational and Theoretical Chemistry Studies
Conformational Analysis and Energy Landscapes
The biological function of a molecule is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. This creates an "energy landscape" that dictates the molecule's flexibility and how it might interact with a biological target.
Molecular Mechanics (MM) and Force Field Calculations
Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. It treats atoms as spheres and bonds as springs, with parameters (the "force field") that define these interactions. Several force fields are commonly used:
MM+ : A widely used and versatile force field.
AMBER96 (Assisted Model Building with Energy Refinement) : Particularly well-suited for biomolecules like proteins and nucleic acids, and by extension, their ligands.
MMFF94s (Merck Molecular Force Field 94s) : A robust force field for a broad range of small organic molecules, providing accurate geometries and conformational energies.
In a typical study on a related compound, these force fields would be used to perform energy minimizations on a large number of potential starting conformations to identify the most stable ones.
Quantum Chemical Calculations
For more accurate energy calculations, quantum chemical methods are employed. These are based on the principles of quantum mechanics and provide a more detailed description of the electronic structure of the molecule. Semi-empirical methods, which use some experimental parameters to simplify the calculations, are often used for larger molecules. These include:
AM1 (Austin Model 1) : A widely used semi-empirical method.
RM1 (Recife Model 1) : A re-parameterization of AM1, often providing improved results.
PM6 (Parameterization Method 6) : A more recent and generally more accurate semi-empirical method.
These methods would be used to refine the geometries and energies of the conformations previously identified by molecular mechanics.
Conformational Searching Algorithms
To ensure a thorough exploration of the conformational space, specialized algorithms are used. These algorithms systematically or randomly alter the rotatable bonds of a molecule to generate a wide range of possible conformations.
OMEGA : A knowledge-based conformational search algorithm that generates a diverse set of low-energy conformers quickly and accurately. Studies on related benzoxazinone derivatives have shown that OMEGA is highly effective in generating representative conformers for subsequent docking studies.
The results of a comprehensive conformational analysis would typically be presented in a data table, as shown in the hypothetical example below for 5-(Pyridin-3-yl)piperazin-2-one.
| Conformer ID | Relative Energy (kcal/mol) - MMFF94s | Relative Energy (kcal/mol) - PM6 | Key Dihedral Angles (degrees) |
| 1 | 0.00 | 0.00 | τ1: 175.2, τ2: -65.8 |
| 2 | 1.25 | 1.50 | τ1: 60.5, τ2: -68.1 |
| 3 | 2.10 | 2.45 | τ1: -178.9, τ2: 170.3 |
| This is a hypothetical data table for illustrative purposes only. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting how a ligand, such as this compound, might bind to a protein target.
Rigid and Flexible Docking Methodologies
Docking can be performed in several ways, with varying levels of computational cost and accuracy:
Rigid Docking : The ligand and protein are treated as rigid bodies. This is computationally fast but less accurate.
Flexible Docking : The ligand and/or parts of the protein are allowed to be flexible, providing a more realistic model of the binding process.
Commonly used docking programs include:
FRED (Fast Rigid Exhaustive Docking) : A rigid docking program that is very fast and effective for virtual screening.
GLIDE (Grid-based Ligand Docking with Energetics) : A widely used program that allows for ligand flexibility and provides accurate binding mode predictions.
In a docking study, the low-energy conformers of this compound generated from the conformational analysis would be docked into the active site of a target protein. The results would be scored based on the predicted binding affinity, as illustrated in the hypothetical table below.
| Docking Program | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| GLIDE | Kinase X | -8.5 | H-bond with ASP145, Pi-stacking with PHE80 |
| FRED | Receptor Y | -7.9 | H-bond with GLU92, Hydrophobic interactions |
| This is a hypothetical data table for illustrative purposes only. |
Protein-Ligand Interaction Energy Fingerprints (IEFs) Analysis
A Protein-Ligand Interaction Fingerprint is a way of representing the 3D structure of a protein-ligand complex as a 1D bitstring. Each bit in the string corresponds to a specific interaction (e.g., hydrogen bond, hydrophobic contact, salt bridge) with a particular amino acid residue in the protein's binding site.
IEFs are valuable for:
Analyzing and comparing binding modes : They provide a simple way to see which interactions are most important for binding.
Post-processing of docking results : They can be used to cluster different docking poses and identify the most likely binding mode.
Developing machine learning models : IEFs can be used as descriptors to predict binding affinity or other properties.
An IEF analysis would break down the interactions between this compound and its target protein, residue by residue, providing a detailed picture of the binding forces at play.
Binding Mode Prediction and Allosteric Site Identification
Understanding how a ligand interacts with its target protein at an atomic level is fundamental for rational drug design. Molecular docking is a primary computational tool used to predict the preferred orientation and binding affinity of a ligand within a protein's active site.
For derivatives containing the pyridinyl-piperazine core, docking studies have been crucial in elucidating key binding interactions. These studies typically show that the piperazine (B1678402) and pyridine (B92270) nitrogens are key interaction points. For instance, in studies of similar compounds, the pyridine nitrogen often acts as a hydrogen bond acceptor, while the protonated piperazine nitrogen can form crucial ionic interactions or hydrogen bonds with acidic residues like aspartate or glutamate (B1630785) in a receptor's binding pocket. nih.gov Furthermore, the aromatic pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan. researchgate.net Molecular docking simulations of various piperazine derivatives have successfully predicted binding modes that correlate well with experimental data, highlighting favorable interactions like hydrogen bonding and hydrophobic contacts that are essential for receptor activation or inhibition. pharmaceuticaljournal.net
Allostery, the regulation of a protein's function by binding at a site distinct from the primary active (orthosteric) site, offers significant advantages in drug development, including higher specificity and reduced side effects. nih.gov Computational methods are increasingly used to predict these allosteric sites. arxiv.org Techniques for allosteric site prediction often involve analyzing protein dynamics and communication pathways. Methods like bond-to-bond propensity analysis, which uses a graph-based representation of the protein structure, can identify residues and potential binding pockets that are strongly linked to the active site, even if they are physically distant. arxiv.org Such analyses have successfully predicted allosteric sites in numerous proteins by identifying communication pathways that propagate from the orthosteric site to the allosteric location, a concept known as reversed allosteric communication. rsc.org While no specific allosteric site has been publicly identified for this compound, these computational frameworks provide a viable pathway for discovering potential allosteric pockets on its putative targets. frontiersin.org
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue | Reference Example |
|---|---|---|---|
| Hydrogen Bond | Pyridine Nitrogen | Serine, Threonine, Asparagine | Pyridinylpiperazine Urease Inhibitors nih.gov |
| Ionic / H-Bond | Piperazine Nitrogen (protonated) | Aspartic Acid, Glutamic Acid | Sigma-1 Receptor Ligands nih.gov |
| π-π Stacking | Pyridine Ring | Tyrosine, Phenylalanine | dCTPase Inhibitors researchgate.net |
| Hydrophobic | Piperazine Ring | Leucine, Valine, Isoleucine | P2Y12 Antagonists tcmsp-e.com |
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of both ligands and proteins over time. These simulations are critical for validating docking poses and understanding the energetic factors that govern ligand binding.
The piperazine ring is not planar and typically exists in a thermodynamically favored chair conformation. nih.gov However, it can also adopt a higher-energy boat conformation, and the interconversion between these states can be crucial for biological activity. nih.gov Studies on N-substituted piperazines using NMR spectroscopy have determined that the energy barriers for ring inversion can be significant. rsc.org For a compound like this compound, the presence of the keto group and the pyridine substituent will influence the conformational equilibrium. MD simulations in an aqueous solution can map the potential energy surface of the molecule, revealing the most stable conformations and the pathways for interconversion between them. researchgate.net Such simulations also characterize the flexibility of the bond linking the pyridine and piperazinone rings, which is essential for orienting the molecule correctly within a binding pocket.
While docking predicts a static binding pose, MD simulations can assess the stability of this pose over time. ijpsdronline.com By simulating the ligand-protein complex, researchers can monitor key metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex is stable. polyu.edu.hk Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which parts of the protein or ligand are most mobile. polyu.edu.hk For piperazine derivatives, MD simulations have been used to confirm that critical hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation, thereby validating the proposed binding mode. nih.govrsc.org
A key parameter in drug efficacy that goes beyond simple binding affinity is the drug-target residence time—the average duration a drug remains bound to its target. chemrxiv.org Longer residence times can lead to a more durable pharmacological effect. Predicting residence time computationally is challenging due to the long timescales involved in dissociation events. However, advanced MD techniques like metadynamics and random acceleration molecular dynamics (RAMD) can be employed to simulate these rare events and provide accurate estimations of residence time. chemrxiv.orgnih.gov These methods work by applying a biasing force to accelerate the ligand's exit from the binding pocket, allowing for the calculation of kinetic off-rates and, consequently, residence times. nih.gov
| Parameter | Description | Insight Provided |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the stability of the ligand in the binding pocket and the overall protein structure. polyu.edu.hk |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible regions of the protein and ligand. polyu.edu.hk |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Determines the stability of key polar interactions. uib.no |
| Binding Free Energy (MM/PBSA) | Calculates the free energy of binding from simulation snapshots. | Provides a more accurate estimation of binding affinity than docking scores. polyu.edu.hk |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of activity for new, unsynthesized molecules and provides insights into the structural features that drive potency.
QSAR models can be broadly categorized into 2D and 3D approaches. 2D-QSAR models use molecular descriptors calculated from the 2D structure, such as constitutional descriptors (e.g., number of oxygen atoms, double bonds) and topological indices, to build a predictive model, often using multiple linear regression (MLR). openpharmaceuticalsciencesjournal.comresearchgate.net For example, a QSAR study on piperazine and keto piperazine derivatives identified constitutional descriptors as being vital for their renin inhibitory activity. openpharmaceuticalsciencesjournal.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D spatial properties of molecules. nih.govnih.gov In these approaches, a set of molecules is aligned, and their steric and electrostatic fields are calculated. CoMSIA further adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net The resulting models are often visualized as contour maps, which show regions where modifications to the molecular structure would likely increase or decrease activity. For instance, a green contour in a CoMFA steric map indicates a region where adding bulk is favorable for activity, while a blue contour in an electrostatic map suggests that adding a positive charge would be beneficial. researchgate.net Numerous 3D-QSAR studies on piperazine-containing scaffolds have successfully generated statistically robust models (with high q² and r² values) that guide the design of more potent analogs. nih.govresearchgate.net
| Feature | 2D-QSAR | 3D-QSAR (CoMFA/CoMSIA) |
|---|---|---|
| Input Data | 2D structural information and calculated descriptors (e.g., LogP, molecular weight). | 3D aligned conformations of molecules. |
| Methodology | Correlates descriptors with activity using statistical methods like Multiple Linear Regression. openpharmaceuticalsciencesjournal.com | Calculates steric and electrostatic fields around molecules and correlates them with activity using Partial Least Squares (PLS). nih.gov |
| Output | A mathematical equation predicting activity. youtube.com | A predictive statistical model and 3D contour maps indicating favorable/unfavorable regions for modification. researchgate.net |
| Key Challenge | Descriptor selection can be complex. Does not account for 3D shape or stereochemistry. | Requires accurate 3D structures and a reliable molecular alignment, which can be subjective. nih.gov |
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov
Ligand-based pharmacophore models are generated by superimposing a set of active molecules and identifying the common chemical features responsible for their activity. nih.gov For N-Aryl and N-Heteroaryl piperazine derivatives, pharmacophore models have been developed that consist of features like a positive ionizable center (the piperazine nitrogen), hydrogen bond acceptors, and hydrophobic groups. nih.gov Such models serve as 3D queries for virtual screening of large compound databases to identify novel scaffolds that match the pharmacophore and are therefore likely to be active. biointerfaceresearch.com Structure-based pharmacophores can also be generated directly from the ligand-protein complex, defining key interaction points within the receptor's active site. biointerfaceresearch.com For a molecule like this compound, a hypothetical pharmacophore would likely include an aromatic feature for the pyridine ring, a hydrogen bond acceptor for the keto group, and another acceptor/donor feature corresponding to the piperazine nitrogens. researchgate.net
Computational ADMET Prediction Methodologies
Computational, or in silico, prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component in modern drug discovery and development. These predictive models allow for the early assessment of the pharmacokinetic and safety profiles of a compound, thereby reducing the time and cost associated with experimental studies. For the specific chemical entity, This compound , comprehensive searches of scientific literature and chemical databases did not yield any specific studies detailing its computational ADMET prediction.
The methodologies for such predictions typically involve the use of quantitative structure-activity relationship (QSAR) models and sophisticated software that analyze the molecule's physicochemical properties. These tools can estimate a range of parameters that are crucial for a compound's viability as a drug candidate.
While specific data for This compound is not publicly available, a general approach to its in silico ADMET assessment would involve the calculation of various molecular descriptors. These descriptors would then be used as inputs for predictive models. Key ADMET-related properties that would be evaluated include:
Absorption: Predictions of human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate or inhibitor potential.
Distribution: Estimation of blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (VDss).
Metabolism: Identification of potential cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and sites of metabolism on the molecule.
Excretion: Prediction of total clearance and renal organic cation transporter (OCT2) inhibition.
Toxicity: Assessment of potential risks such as AMES toxicity (mutagenicity), cardiotoxicity (hERG inhibition), hepatotoxicity, and skin sensitization.
Without specific research on This compound , it is not possible to provide a data table with its predicted ADMET properties. The scientific community has not yet published computational studies focused on the pharmacokinetic profile of this particular compound. Therefore, any detailed discussion or data presentation would be speculative and fall outside the scope of scientifically accurate reporting.
Further research, including dedicated in silico and subsequent in vitro and in vivo studies, would be necessary to determine the ADMET profile of This compound .
Structure Activity Relationships Sar and Ligand Design Principles
Influence of Substituents on the Piperazin-2-one (B30754) Ring System
The piperazin-2-one core is a prevalent scaffold in medicinal chemistry. The nature and position of substituents on this ring system can significantly alter the molecule's physicochemical properties and its interaction with biological targets.
Impact of Electron-Donating and Electron-Withdrawing Groups
Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as methyl or methoxy (B1213986) groups, can increase the electron density on the piperazine (B1678402) ring. This can enhance the basicity of the nitrogen atoms, potentially leading to stronger interactions with acidic residues in a target protein. For instance, in a study on arylcyclopropylamines, electron-donating substituents were found to increase the potency of tyramine (B21549) oxidase inhibition. nih.gov
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as nitro or cyano groups, decrease the electron density of the ring system. In some cases, this can be detrimental to activity. For example, research on arylpiperazines showed that electron-withdrawing substituents on the phenyl ring strongly reduced activity at both 5-HT(1A) and D(2A) receptors. nih.gov The presence of a nitro group at the 3-position of a pyridine (B92270) ring, for instance, makes the 2-position a strong electrophilic center, facilitating nucleophilic attack. nih.gov
Table 1: Effect of Electronic Groups on Receptor Binding
| Compound Class | Substituent Type | Effect on Activity | Receptor(s) |
| Arylpiperazines | Electron-Withdrawing | Decreased | 5-HT(1A), D(2A) |
| Arylcyclopropylamines | Electron-Donating | Increased | Tyramine Oxidase |
Steric and Electronic Effects of Alkyl Substituents
Alkyl groups, while generally considered electron-donating, also introduce steric bulk, which can influence ligand binding and selectivity.
Steric Hindrance: The size and placement of alkyl substituents can create steric hindrance, either preventing the molecule from fitting into a binding pocket or, conversely, promoting a more favorable binding conformation by excluding water molecules. The steric effects of alkyl groups at N-donor sites have been shown to influence the geometry and dimensionality of coordination compounds. proquest.com In some cases, bulky groups on the piperazine-linked aromatic ring can be detrimental to receptor affinity. researchgate.net
Role of Amide and Nitrogen Functionalities
The amide group and the nitrogen atoms within the piperazin-2-one ring are critical for its chemical properties and biological interactions.
Amide Group: The amide functionality is a key structural feature, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This allows for multiple points of interaction with a biological target. The piperazine amide motif is a key element in the design of various biologically active compounds. nih.gov The introduction of an amide bond attached to a piperazine moiety has been shown to dramatically increase the inhibitory effect on certain cancer cells. nih.gov
Nitrogen Atoms: The two nitrogen atoms in the piperazine ring are crucial for the molecule's basicity and ability to form hydrogen bonds. nih.gov Their pKa values can be modulated by substituents on the ring, influencing the ionization state of the molecule at physiological pH. This, in turn, affects its solubility, membrane permeability, and binding to target proteins. nih.gov The nitrogen-bearing heterocyclic nature of pyridine and piperazine contributes to their solubility and therapeutic potential. nih.gov
Modulation of Pyridine Moiety and its Connectivity
The pyridine ring is a common feature in many pharmaceuticals due to its ability to engage in various non-covalent interactions and its favorable physicochemical properties. nih.govrsc.org
Positional Isomerism and Regioselectivity
Positional Isomers: The pyridine ring can be connected to the piperazine at the 2-, 3-, or 4-position. This positional isomerism can lead to substantial differences in biological activity. For instance, in the context of pyridine, electrophilic substitution is favored at the C-3 position, while nucleophilic substitution is preferred at the C-2 and C-4 positions due to the electron-withdrawing nature of the ring nitrogen. nih.gov
Regioselectivity: The synthesis of pyridylpiperazinone derivatives often requires careful control of regioselectivity to obtain the desired isomer. For example, the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine proceeds with high regioselectivity due to the electronic influence of the nitro group. nih.gov
Table 2: Regioselectivity in Pyridine Reactions
| Position | Preferred Reaction Type | Driving Factor |
| C-2 | Nucleophilic Substitution | -I effect of ring nitrogen |
| C-3 | Electrophilic Substitution | - |
| C-4 | Nucleophilic Substitution | -I effect of ring nitrogen |
Effects of Heterocyclic Substituents on Pyridine
Introducing other heterocyclic rings as substituents on the pyridine moiety can further modulate the compound's properties and introduce new interaction points.
Enhanced Bioactivity: The fusion or attachment of other heterocyclic rings to a pyridine nucleus can enhance its biological activity. nih.gov This strategy is often employed in drug design to optimize potency and selectivity.
Modulation of Physicochemical Properties: Different heterocyclic substituents can alter the solubility, lipophilicity, and metabolic stability of the parent molecule. The incorporation of substituents can be an effective tool for modifying the physicochemical characteristics of heterocyclic compounds. researchgate.net
Interplay of Piperazinone and Pyridine Rings on Molecular Conformation
The piperazine ring, particularly in its 2-oxo substituted form, typically adopts a chair or a twisted-boat conformation. The presence of the ketone group introduces some degree of planarization to a portion of the ring. The conformational preference of the pyridine ring relative to the piperazinone core is influenced by the nature of the substituents on both rings and the electronic interactions between them. For instance, in related 4-substituted piperidines, the conformational free energies are significantly influenced by electrostatic interactions between the substituents and the nitrogen atom. nih.gov Molecular mechanics calculations on these related systems have shown that electrostatic interactions can be a primary driver of conformational changes. nih.gov
In the case of 5-(Pyridin-3-yl)piperazin-2-one, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the N-H group of the piperazinone ring can act as a hydrogen bond donor. The interplay of these potential interactions, along with steric hindrance, will govern the preferred conformation in a biological environment. Computational studies on analogous 1-(2-pyrimidinyl)piperazine derivatives have been employed to determine model bioactive conformations and design pharmacophores, highlighting the importance of understanding the spatial arrangement of these ring systems for activity. nih.gov The use of implicit solvent models in conformational analysis of similar piperazine and piperidine (B6355638) analogs has shown that while solvation may not drastically alter the location of conformational minima, it can narrow the range of accessible conformations. njit.edu
Strategic Derivatization for Enhanced Potency and Selectivity
Rational Design of Analogs based on Computational Insights
Computational chemistry provides a powerful tool for the rational design of more potent and selective analogs of this compound. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can guide the synthetic efforts by predicting how structural modifications will affect binding affinity and biological activity.
For instance, molecular docking studies on related piperazine-containing compounds have been used to predict the binding modes of ligands with their target proteins. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for activity. By understanding these interactions, medicinal chemists can design analogs with substituents that optimize these contacts. For example, in a series of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives, molecular docking was used to predict the binding mode of the most potent compound, providing a basis for further optimization. nih.gov
QSAR models can establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. This allows for the prediction of the activity of novel, unsynthesized analogs. The development of a pharmacophore model, as was done for 1-(2-pyrimidinyl)piperazine derivatives, can define the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new molecules with improved properties. nih.gov
The following table illustrates hypothetical modifications to the this compound scaffold and their potential impact on activity based on general medicinal chemistry principles.
| Modification Site | Proposed Substitution | Rationale for Potential Activity Enhancement |
| Pyridine Ring | Addition of a halogen (e.g., F, Cl) | Can modulate electronic properties and improve metabolic stability. |
| Pyridine Ring | Introduction of a methoxy group | May introduce new hydrogen bond acceptor capabilities. |
| Piperazinone Ring (N-1) | Alkylation with small alkyl groups | Can explore additional binding pockets and influence conformation. |
| Piperazinone Ring (C-6) | Introduction of a methyl group | May provide steric bulk to enhance selectivity. |
Scaffold Hopping and Isosteric Replacements
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework of a compound with a structurally different but functionally similar scaffold. This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.
In the context of this compound, one could envision replacing the piperazinone ring with other heterocyclic systems that maintain the crucial spatial arrangement of the pyridine ring and other key functional groups. For example, the piperazinone could be replaced by a piperidine, morpholine, or other nitrogen-containing heterocycles. Studies on related compounds have shown that such replacements can have a significant impact on biological activity. For instance, in a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperidine core with a piperazine core led to a significant decrease in affinity for the sigma-1 receptor. nih.gov
Isosteric replacement involves substituting an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties. This can be a more subtle modification than scaffold hopping and is often used to fine-tune the properties of a lead compound. For example, the pyridine ring in this compound could be replaced by other five- or six-membered aromatic heterocycles, such as a pyrimidine, pyrazine, or thiazole (B1198619) ring. The choice of isostere would depend on the desired changes in properties such as basicity, hydrogen bonding capacity, and metabolic stability. The derivatization of peptides with various piperazine-based reagents, including pyridyl and pyrimidyl analogs, has been shown to influence their properties, demonstrating the impact of such isosteric replacements. nih.gov
The following table provides examples of potential scaffold hops and isosteric replacements for the this compound scaffold.
| Original Moiety | Proposed Replacement | Rationale |
| Piperazin-2-one | Piperidine | To alter the conformational flexibility and basicity. |
| Piperazin-2-one | Morpholine | To introduce a different hydrogen bonding profile and improve solubility. |
| Pyridin-3-yl | Pyrimidin-5-yl | To modify the electronic distribution and hydrogen bonding pattern. |
| Pyridin-3-yl | Thiazol-5-yl | To introduce a different heteroaromatic system with potentially altered metabolic stability. |
Biological Activity and Molecular Mechanisms
In Vitro Modulation of Enzyme Activity
There is no available data in the scientific literature concerning the in vitro modulation of enzyme activity by 5-(Pyridin-3-yl)piperazin-2-one.
Kinase Inhibition Profiles (e.g., CDKs, p38 MAPK, MK-2, GSK-3, PI3K, EZH2/1, PARP-1)
No studies detailing the kinase inhibition profile of this compound against Cyclin-Dependent Kinases (CDKs), p38 Mitogen-Activated Protein Kinase (p38 MAPK), MAPK-activated protein kinase 2 (MK-2), Glycogen Synthase Kinase-3 (GSK-3), Phosphoinositide 3-kinase (PI3K), Enhancer of zeste homolog 2/1 (EZH2/1), or Poly (ADP-ribose) polymerase-1 (PARP-1) could be located.
Enzyme Inhibition Mechanisms
Information regarding the specific mechanisms of enzyme inhibition for this compound is not available.
Receptor Interaction Studies
No published research was found that investigates the interaction of this compound with the specified receptors.
G-Protein Coupled Receptor (GPCR) Modulation (e.g., mGlu5, P2Y12, Adenosine (B11128) Receptors)
There is no data available on the modulatory effects of this compound on metabotropic glutamate (B1630785) receptor 5 (mGlu5), P2Y12, or adenosine receptors.
Ligand Binding Affinity and Selectivity Profiles
The ligand binding affinity and selectivity profiles for this compound at any receptor are not documented in the available literature.
Nicotinic Acetylcholine (B1216132) Receptor Modulation (e.g., α7 nAChR)
There is no information regarding the modulation of the α7 nicotinic acetylcholine receptor (α7 nAChR) by this compound.
Dopamine (B1211576) and Serotonin (B10506) Receptor Interactions
The piperazine (B1678402) moiety is a well-established pharmacophore for targeting dopamine and serotonin receptors. Studies on arylpiperazine derivatives, which include the pyridinylpiperazinone structure, provide insight into their potential neurological effects.
For instance, research into a series of indazole and piperazine-based compounds designed as multi-target ligands for schizophrenia treatment revealed specific structure-activity relationships. In this series, replacing a phenyl ring with a pyridin-3-yl substituent resulted in a compound with low activity towards the serotonin 5-HT₂A receptor. nih.gov Similarly, another study on arylpiperazine derivatives showed that compounds with a bipyridyl system linked to the piperazine, a structure related to this compound, displayed only moderate to low affinity for the 5-HT₂A receptor. nih.gov
The broader class of arylpiperazine derivatives has been extensively studied for their interaction with various dopamine and serotonin receptor subtypes, including D₂, D₃, 5-HT₁A, and 5-HT₇. nih.govnih.gov The affinity for these receptors is highly dependent on the specific substitutions on both the aryl ring and the piperazine structure. nih.govmdpi.com For example, aripiprazole, a major antipsychotic, contains a 1,4-disubstituted arylpiperazine moiety and functions as a partial agonist at D₂ and 5-HT₁A receptors and an antagonist at 5-HT₂A receptors. mdpi.com The affinity of ligands can be dramatically altered by minor changes to the receptor's structure; mutating just three amino acids in the D₂ receptor was shown to increase the affinity for certain selective D₄ ligands by over 200-fold. nih.gov
Cellular Assays for Biological Response
Cellular assays are crucial for determining the biological effects of chemical compounds at a cellular level, including their impact on cell viability, proliferation, and signaling.
Cell Cycle Regulation Studies
Compounds incorporating the piperazine or piperazinone structure have demonstrated the ability to interfere with the cell cycle, a common mechanism for anticancer agents. In a study of diketopiperazine derivatives, one compound was found to induce cell cycle arrest at the G1 phase in a dose-dependent manner in MV4-11 leukemia cells. researchgate.net
Investigation of Signaling Pathways
The pyridinylpiperazinone structure is a component of molecules that can modulate critical cellular signaling pathways. For example, the pyrido[2,3-d]pyrimidine (B1209978) scaffold, which can be linked to a piperazine group, is known to interact with the ATP-binding domains of kinases and enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR). smolecule.com Palbociclib, an approved cancer therapeutic, features a 2-(piperazin-1-yl)pyridine-5-carboxamide structure and functions by selectively inhibiting cyclin-dependent kinases CDK4 and CDK6, which are key regulators of the cell cycle. pharmaffiliates.com Furthermore, diketopiperazine derivatives have been shown to interfere with the transduction of FLT3 signaling pathways in mutant leukemia cells. researchgate.net
In Vitro Cytotoxicity Evaluation (general, non-clinical cancer cell lines)
The cytotoxic potential of piperazin-2-one (B30754) derivatives has been evaluated against various cancer cell lines. These studies help to identify compounds with potential as anticancer agents.
In one study, piperazin-2-one-based structures were tested against a panel of cancer cell lines, including hepatocellular carcinoma (HUH7, AKH12), medulloblastoma (DAOY, UW228-2, D283, D425), and glioblastoma (U251). nih.gov Two compounds, one with a TADDOL-derived substituent and another with a trifluoromethyl group, showed a significant decrease in cell viability at a concentration of 50 µM. nih.gov However, they also exhibited similar toxicity in non-malignant Human Umbilical Vein Endothelial Cells (HUVEC). nih.gov Another study synthesized a series of piperazin-2-one derivatives and tested their cytotoxicity on lung (A549) and colon (HT-29) cancer cells, finding that the substitution of an imidazole (B134444) ring with groups like guanidine, thiourea, and hydrazide could enhance cytotoxic activity. nih.gov
The table below summarizes the cytotoxic activity of various piperazinone and arylpiperazine derivatives against several non-clinical human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Piperazinone Derivatives Against Human Cancer Cell Lines
| Compound Type | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Arylpiperazine Derivative 9 | LNCaP | Prostate Cancer | < 5 | mdpi.com |
| Arylpiperazine Derivative 15 | LNCaP | Prostate Cancer | < 5 | mdpi.com |
| Arylpiperazine Derivative 8 | DU145 | Prostate Cancer | 8.25 | mdpi.com |
| N-Piperazinyl Quinolone (C1,N1,E1) | Various | Panel | ~2.5-3 (mean) | kmu.ac.ir |
| N-Piperazinyl Quinolone (C2,N2,E2) | Various | Panel | ~2.5-3 (mean) | kmu.ac.ir |
| N-Piperazinyl Quinolone (C3,N3,E3) | Various | Panel | ~2.5-3 (mean) | kmu.ac.ir |
IC₅₀ (half maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
General Antimicrobial and Antifungal Research
The piperazine nucleus is a privileged structure in medicinal chemistry, and its derivatives have been widely investigated for their potential as antimicrobial and antifungal agents. derpharmachemica.comacgpubs.orgapjhs.comresearchgate.netresearchgate.net Research has shown that various substituted piperazine derivatives exhibit significant activity against a range of bacteria and fungi. acgpubs.orgresearchgate.netnih.gov For example, flavonol derivatives containing a piperazine fragment showed potent antifungal activity against plant pathogens like Phomopsis sp. and Phytophthora capsica, with efficacy exceeding that of the commercial fungicide azoxystrobin. researchgate.net Similarly, certain pyridinone and triazine heterocycles have demonstrated fungicidal activity against Candida albicans. nih.gov
Advanced Applications and Future Research Directions
Utility as a Pharmaceutical Intermediate and Lead Compound
The piperazine (B1678402) and pyridine (B92270) rings are prevalent structural motifs in a vast number of marketed drugs, highlighting their importance in medicinal chemistry. chemenu.com The combination of these two heterocycles within the 5-(Pyridin-3-yl)piperazin-2-one framework makes it a valuable intermediate and a promising lead compound in drug discovery. chemenu.com The piperazin-2-one (B30754) core, in particular, serves as a crucial building block for synthesizing a variety of biologically active compounds. medchemexpress.com
Derivatives of piperazin-2-one have been investigated for their potential as anticancer agents. For instance, a series of piperazin-2-one derivatives were synthesized and evaluated for their cytotoxic activities against cancer cell lines. nih.gov These studies suggest that the piperazinone scaffold can be a suitable starting point for designing novel anticancer compounds. nih.gov Furthermore, related compounds like 5-(Piperazin-1-yl)pyridin-2-amine have been utilized as reagents in the synthesis of anticancer agents, including being an impurity in the development of Palbociclib, a drug for breast cancer treatment. pharmaffiliates.comchemicalbook.com
The versatility of the piperazine moiety allows for modifications that can tune the compound's properties, such as basicity, which can be crucial for its interaction with biological targets. acs.org This adaptability makes this compound and its analogs attractive for developing inhibitors of various enzymes and receptors. For example, derivatives have been explored as inhibitors of Janus kinases (JAKs) for autoimmune diseases and as pan-KRAS inhibitors. acs.orgacs.org
Potential in Agrochemical Formulations
While specific agrochemical formulations containing this compound are not extensively documented in publicly available literature, the inherent biological activity of pyridine and piperazine derivatives suggests their potential in this sector. Many commercial pesticides and herbicides feature nitrogen-containing heterocyclic structures. The structural motifs present in this compound could be explored for developing new agrochemicals with desired efficacy and environmental profiles. Future research may focus on synthesizing and screening derivatives of this compound for herbicidal, insecticidal, or fungicidal activities.
Applications in Material Science
The application of this compound and its derivatives extends beyond the life sciences into material science. The presence of aromatic and heterocyclic rings suggests potential for creating novel organic materials with interesting electronic and optical properties. For example, related polyheterocyclic compounds containing pyridine moieties have been synthesized and are considered for studies in optics due to their high π-conjugation. mdpi.com The development of such materials could lead to applications in areas like organic light-emitting diodes (OLEDs) or other electronic devices. The synthesis of such complex molecules can be achieved through multi-component reactions, offering an efficient route to new materials. mdpi.com
Development of Research Probes and Chemical Tools
The this compound scaffold can be functionalized to create research probes and chemical tools for studying biological processes. By attaching fluorescent tags or other reporter groups, derivatives of this compound could be used to visualize and investigate the localization and function of specific proteins or enzymes within cells. The piperazine moiety is often used in the development of such tools, including ligands for PROTACs (Proteolysis Targeting Chimeras), which are used to induce targeted protein degradation. medchemexpress.com For example, piperazine-containing molecules have been designed as ligands for the E3 ligase Cereblon, a key component of the PROTAC system. medchemexpress.com
Future Research Avenues in Synthetic Methodology
The synthesis of this compound and its analogs presents opportunities for advancing synthetic methodologies. Developing more efficient, sustainable, and diversity-oriented synthetic routes is a key area of future research. mdpi.com This includes the exploration of multicomponent reactions (MCRs) and cascade reactions that allow for the construction of complex molecular architectures in a single step. mdpi.com For instance, the Ugi-Zhu reaction followed by a cascade of intramolecular transformations has been successfully employed to create complex polyheterocyclic systems. mdpi.com Further research into novel catalytic systems and reaction conditions will be crucial for expanding the chemical space accessible from the this compound core.
Emerging Computational Approaches for Compound Optimization
Computational chemistry plays an increasingly vital role in modern drug discovery and material science. For this compound, computational approaches can be employed to predict its physicochemical properties, binding affinities to various biological targets, and potential metabolic pathways. Molecular docking and dynamics simulations can guide the rational design of new derivatives with improved potency and selectivity. nih.govacs.org For example, in silico studies, including molecular docking and molecular dynamics simulations, have been used to evaluate piperazine-substituted compounds as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1). acs.orgnih.gov These computational tools can significantly accelerate the optimization process by prioritizing the synthesis of the most promising candidates.
Exploration of Novel Biological Targets and Therapeutic Areas
The structural features of this compound suggest that it and its derivatives could interact with a wide range of biological targets beyond those already explored. Future research should focus on screening this compound and its analogs against diverse panels of enzymes and receptors to identify novel biological activities. This could lead to the discovery of new therapeutic applications in areas such as neurodegenerative diseases, infectious diseases, and metabolic disorders. mdpi.com For example, piperazine derivatives have been investigated as antagonists for adenosine (B11128) receptors, which are implicated in neurodegenerative conditions. mdpi.com The exploration of new bioisosteric replacements for the core structure could also unveil unexpected therapeutic potentials. nih.gov
Q & A
Recommended Synthetic Routes for 5-(Pyridin-3-yl)piperazin-2-one
Q: What are the established synthetic methodologies for preparing this compound in academic laboratories? A: Common approaches include:
- Amide Coupling : Reacting pyridin-3-amine derivatives with activated carbonyl intermediates using coupling agents like HOBt/TBTU in anhydrous DMF or dichloromethane. Triethylamine is often added to maintain basic conditions .
- Nucleophilic Substitution : Substituting halides or other leaving groups on a pre-formed piperazinone scaffold with pyridinyl moieties under reflux conditions in polar aprotic solvents (e.g., acetonitrile) .
- Multi-Step Strategies : Sequential protection/deprotection of reactive sites (e.g., amines) to ensure regioselectivity, followed by cyclization or coupling reactions .
Essential Analytical Techniques for Structural Confirmation
Q: Which analytical methods are critical for verifying the purity and structure of this compound? A: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon backbone integrity. For example, pyridinyl protons typically appear as distinct aromatic signals between δ 7.5–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+ for C9H10N3O: expected m/z 176.082) .
- X-ray Crystallography : For unambiguous structural determination. Refinement using SHELXL (e.g., R factor < 0.05) ensures accuracy in bond lengths and angles .
Safety Protocols for Handling and Storage
Q: What safety measures should be prioritized during experimental work with this compound? A: Adhere to:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if airborne particulates are generated .
- Ventilation : Use fume hoods to minimize inhalation risks. Avoid ignition sources due to potential electrostatic discharge .
- Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose of waste via licensed hazardous material handlers .
Optimizing Reaction Yields in Synthesis
Q: How can researchers enhance the yield of this compound synthesis? A: Strategies include:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
- Catalyst Selection : Employ Pd-based catalysts for cross-coupling steps or acid/base catalysts to accelerate cyclization .
- Design of Experiments (DoE) : Systematic variation of temperature, stoichiometry, and reaction time to identify optimal conditions .
Addressing Contradictions in Biological Activity Data
Q: How should researchers resolve discrepancies in reported biological activities of this compound derivatives? A: Follow these steps:
- Purity Validation : Re-analyze compounds via HPLC (>95% purity) to rule out impurity-driven effects .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., pyridinyl vs. pyrimidinyl groups) to isolate contributing structural motifs .
- Independent Replication : Repeat assays in multiple cell lines or enzymatic systems to confirm target specificity .
Computational Modeling for Target Interaction Studies
Q: What computational tools can predict the binding interactions of this compound with biological targets? A: Use:
- Molecular Docking : Software like AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrogen bonding with pyridinyl nitrogen and piperazinone carbonyl groups .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-target complexes over time (e.g., RMSD < 2 Å over 100 ns) .
- QSAR Models : Develop predictive models using descriptors like logP and topological polar surface area to correlate structural features with activity .
Managing Byproducts and Impurities
Q: How can unwanted byproducts be minimized during synthesis? A: Implement:
- Protective Group Chemistry : Temporarily block reactive amines or carbonyls to prevent side reactions (e.g., Boc protection) .
- Chromatographic Purification : Use flash column chromatography with gradients of ethyl acetate/hexane to isolate the target compound .
- In Situ Monitoring : Track reaction progress via TLC or inline IR spectroscopy to terminate reactions at maximum conversion .
Stability Under Experimental Conditions
Q: What factors influence the stability of this compound in solution or solid state? A: Consider:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
